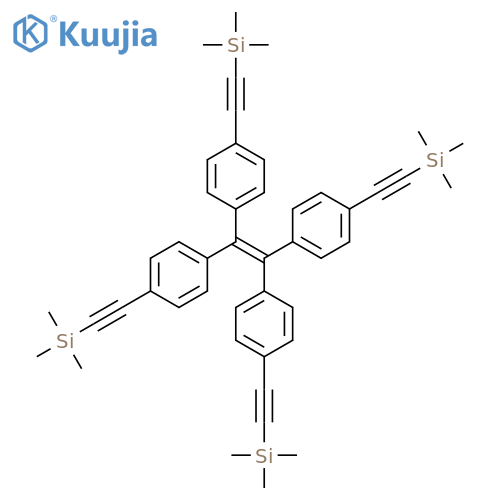Cas no 741259-14-3 (TPE-(TMS)4)
TPE-(TMS)4は、テトラメチルシリル(TMS)基を有する高性能有機材料です。この化合物は、優れた熱安定性と化学的安定性を備えており、高温環境や腐食性媒体での使用に適しています。特に、シリル基の導入により、疎水性や耐酸化性が向上し、電子材料やコーティング剤としての応用が期待されます。また、高い純度と均一な分子構造を特徴としており、精密合成や機能性材料の開発において重要な中間体となります。その特異的な性質から、半導体産業や先端材料分野での利用が注目されています。

TPE-(TMS)4 structure
商品名:TPE-(TMS)4
TPE-(TMS)4 化学的及び物理的性質
名前と識別子
-
- Benzene, 1,1',1'',1'''-(1,2-ethenediylidene)tetrakis[4-[2-(trimethylsilyl)ethynyl]-, 1,1,2,2-Tetrakis(4-((trimethylsilyl)ethynyl)phenyl)ethene
- 1,1,2,2-tetrakis(4-(2-(trimethylsilyl)ethynyl)phenyl)ethene
- TPE-(TMS)4
- 1,1,2,2-Tetrakis(4-((trimethylsilyl)ethynyl)phenyl)ethene
- 741259-14-3
- trimethyl(2-{4-[1,2,2-tris({4-[2-(trimethylsilyl)ethynyl]phenyl})ethenyl]phenyl}ethynyl)silane
-
- インチ: InChI=1S/C46H52Si4/c1-47(2,3)33-29-37-13-21-41(22-14-37)45(42-23-15-38(16-24-42)30-34-48(4,5)6)46(43-25-17-39(18-26-43)31-35-49(7,8)9)44-27-19-40(20-28-44)32-36-50(10,11)12/h13-28H,1-12H3
- InChIKey: LHIFLPVTCYDHTH-UHFFFAOYSA-N
- ほほえんだ: C[Si](C)(C)C#CC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)C#C[Si](C)(C)C)C3=CC=C(C=C3)C#C[Si](C)(C)C)C4=CC=C(C=C4)C#C[Si](C)(C)C
計算された属性
- せいみつぶんしりょう: 716.31460780g/mol
- どういたいしつりょう: 716.31460780g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 50
- 回転可能化学結合数: 12
- 複雑さ: 1220
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
TPE-(TMS)4 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI KAI SHU HUA XUE Technology Co., Ltd. | CL3803567-1g |
Benzene,1,1',1'',1'''-(1,2-ethenediylidene)tetrakis[4-[2-(trimethylsilyl)ethynyl]- |
741259-14-3 | 95% | 1g |
¥1500 | 2023-11-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1640812-1g |
1,1,2,2-Tetrakis(4-((trimethylsilyl)ethynyl)phenyl)ethene |
741259-14-3 | 98% | 1g |
¥1119.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1640812-250mg |
1,1,2,2-Tetrakis(4-((trimethylsilyl)ethynyl)phenyl)ethene |
741259-14-3 | 98% | 250mg |
¥535.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1640812-5g |
1,1,2,2-Tetrakis(4-((trimethylsilyl)ethynyl)phenyl)ethene |
741259-14-3 | 98% | 5g |
¥4651.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1640812-100mg |
1,1,2,2-Tetrakis(4-((trimethylsilyl)ethynyl)phenyl)ethene |
741259-14-3 | 98% | 100mg |
¥318.00 | 2024-07-28 |
TPE-(TMS)4 関連文献
-
Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
-
Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
741259-14-3 (TPE-(TMS)4) 関連製品
- 124-83-4((1R,3S)-Camphoric Acid)
- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)
- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)
- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)
- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)
- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)
- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)
- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)
- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)
- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
